molecular formula C21H13ClFNO3S2 B5995030 3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI)

3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI)

Cat. No.: B5995030
M. Wt: 445.9 g/mol
InChI Key: RRPPTSTXJXPLQA-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI) is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI) involves multiple steps, typically starting with the preparation of the thiophene and benzo[b]thiophene intermediates. The reaction conditions often include the use of reagents such as chlorinating agents, fluorinating agents, and coupling reagents to introduce the desired functional groups. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the thiophene and benzo[b]thiophene moieties allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-phenyl-,methylester(9CI) stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-ethyl-,ethylester(9CI)
  • 3-Thiophenecarboxylicacid,2-[[(3-chloro-4-fluorobenzo[b]thien-2-yl)carbonyl]amino]-5-methyl-,methylester(9CI)

These compounds share similar core structures but differ in the substituents attached to the thiophene and benzo[b]thiophene rings, which can influence their reactivity and applications.

Properties

IUPAC Name

methyl 2-[(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO3S2/c1-27-21(26)12-10-15(11-6-3-2-4-7-11)29-20(12)24-19(25)18-17(22)16-13(23)8-5-9-14(16)28-18/h2-10H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPPTSTXJXPLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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